molecular formula C15H18O4 B1648675 cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-27-7

cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1648675
CAS No.: 733740-27-7
M. Wt: 262.3 g/mol
InChI Key: QSAJDDGOAPGXOV-WDEREUQCSA-N
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Description

Structural Characterization and Physicochemical Properties of cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic Acid

The fundamental characterization of this compound requires a comprehensive examination of its molecular structure, stereochemical properties, and physicochemical behavior. This compound belongs to the class of substituted cyclopentane carboxylic acids, featuring a five-membered carbocyclic ring as the central structural element. The molecular formula C15H18O4 indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 262.31 atomic mass units. The structural complexity arises from the presence of multiple functional groups including a carboxylic acid, a ketone, and a methoxy ether, each contributing distinct chemical properties to the overall molecular behavior.

The compound exhibits specific physicochemical characteristics that reflect its complex molecular architecture. The predicted boiling point of 437.4 ± 15.0 degrees Celsius at standard atmospheric pressure indicates substantial intermolecular interactions, likely arising from hydrogen bonding capabilities of the carboxylic acid group and dipole-dipole interactions from the ketone functionality. The calculated density of 1.181 ± 0.06 grams per cubic centimeter suggests a relatively compact molecular packing in the solid state, influenced by the rigid cyclopentane ring and the planar aromatic system. The predicted acid dissociation constant (pKa) value of 4.68 ± 0.40 indicates moderate acidity, consistent with typical carboxylic acid behavior modified by the electron-withdrawing effects of the adjacent ketone group.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound represents a sophisticated integration of aliphatic and aromatic structural elements organized around a central cyclopentane ring system. The cyclopentane core adopts non-planar conformations to minimize torsional strain, as characteristic of five-membered ring systems. The envelope conformation represents the most stable arrangement for cyclopentane derivatives, where one carbon atom is displaced out of the plane defined by the other four carbon atoms, thereby reducing eclipsing interactions between adjacent hydrogen atoms. This conformational preference significantly influences the spatial orientation of the substituents attached to the ring, particularly affecting the relative positions of the carboxylic acid group and the methoxyphenyl ketone side chain.

The substitution pattern on the cyclopentane ring creates a complex three-dimensional molecular geometry where the carboxylic acid functionality at position 1 and the oxoethyl side chain at position 3 adopt specific spatial relationships. The cis-configuration indicates that both substituents are oriented on the same face of the cyclopentane ring, creating potential for intramolecular interactions that may stabilize certain conformational arrangements. The methoxyphenyl group extends the molecular framework through an ethyl ketone linker, introducing additional conformational flexibility while maintaining the overall structural integrity of the molecule. The methoxy substituent on the aromatic ring provides electron-donating character that influences the electronic properties of the adjacent carbonyl group, potentially affecting the reactivity and binding characteristics of the entire molecular system.

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex polyfunctional organic molecules with multiple stereocenters. The complete International Union of Pure and Applied Chemistry name is (1R,3S)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid, which precisely defines both the constitutional framework and the absolute stereochemical configuration. The nomenclature begins with the cyclopentane ring as the parent structure, with carboxylic acid functionality designated as the principal functional group. The numerical prefix (1R,3S) specifies the absolute configuration at the two chiral centers, providing unambiguous identification of the stereoisomer. The substituent at position 3 is described as a complex side chain containing the methoxyphenyl ketone moiety, with the complete substitution pattern detailed in the systematic name.

Constitutional isomerism in this molecular framework can arise through several distinct structural variations, each representing different connectivity patterns of the same molecular formula. Positional isomers can be generated by relocating the methoxy group to different positions on the benzene ring, such as meta or para orientations relative to the ketone substituent. The search results indicate the existence of related compounds including cis-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-28-8), which represents a positional isomer where the methoxy group occupies the meta position rather than the ortho position. Additionally, constitutional isomers can result from different substitution patterns on the cyclopentane ring, alternative locations for the carboxylic acid group, or different connectivity between the aromatic and aliphatic portions of the molecule.

Isomer Type Structural Variation CAS Number Molecular Formula
Ortho-methoxy 2-methoxyphenyl 733740-27-7 C15H18O4
Meta-methoxy 3-methoxyphenyl 733740-28-8 C15H18O4
Chloro analog 2-chlorophenyl 733740-40-4 C14H15ClO3
Cyclohexane analog Cyclohexane ring 735275-08-8 C16H20O4
Chiral Center Analysis: (1R,3S) versus (1S,3R) Configurations

The stereochemical analysis of this compound reveals the presence of two chiral centers located at positions 1 and 3 of the cyclopentane ring, creating the possibility for four distinct stereoisomers based on the different combinations of absolute configurations. The (1R,3S) configuration represents one specific stereoisomer where the carbon atom at position 1 exhibits R absolute configuration and the carbon atom at position 3 exhibits S absolute configuration according to the Cahn-Ingold-Prelog priority rules. This particular stereoisomer is distinguished from its enantiomer (1S,3R) by the opposite absolute configuration at both chiral centers, creating a mirror-image relationship between the two molecules. The relative configuration remains cis in both cases, indicating that the principal substituents maintain their spatial relationship on the same face of the cyclopentane ring.

The stereochemical assignment follows systematic analysis of the priority sequences at each chiral center, considering the atomic numbers and connectivity patterns of the attached groups. At position 1, the carboxylic acid carbon receives highest priority, followed by the cyclopentane ring carbons according to their substitution patterns and the hydrogen atom receiving lowest priority. At position 3, the oxoethyl side chain carbon receives highest priority due to the presence of the electronegative oxygen atom in the ketone functionality, with the remaining cyclopentane carbons and hydrogen atom ranked accordingly. The absolute configuration determines the three-dimensional arrangement of these groups around each chiral center, significantly influencing the overall molecular conformation and potential for intermolecular interactions.

The comparison between (1R,3S) and (1S,3R) configurations reveals fundamental differences in molecular properties despite identical constitutional frameworks. Enantiomeric pairs exhibit identical physical properties in achiral environments, including melting points, boiling points, and spectroscopic characteristics, but display opposite optical rotation values and different biological activities when interacting with chiral systems. The specific (1R,3S) configuration may confer distinct binding affinities, catalytic properties, or biological responses compared to the (1S,3R) enantiomer, particularly in asymmetric environments such as enzymatic systems or chiral chromatographic media. Understanding these stereochemical relationships provides essential information for synthetic planning, analytical characterization, and potential applications of this compound in research and development contexts.

Comparative Conformational Analysis with Cyclohexane Analogues

The conformational behavior of this compound differs significantly from that of its cyclohexane analogues due to fundamental differences in ring strain, flexibility, and substituent interactions. Cyclopentane rings adopt envelope or half-chair conformations to minimize torsional strain, with an energy difference of only 0.5 kilocalories per mole between these two conformational states, resulting in rapid interconversion at room temperature. In contrast, cyclohexane rings preferentially adopt chair conformations that are substantially more stable than alternative arrangements, with the chair form representing 99.99% of all molecules at 298 Kelvin. This dramatic difference in conformational preferences significantly influences the spatial orientation of substituents and their potential interactions.

The cyclohexane analogue cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits distinct conformational characteristics due to the greater conformational stability of the six-membered ring system. Cyclohexane rings maintain well-defined axial and equatorial positions for substituents, with equatorial orientations generally preferred due to reduced steric interactions. The chair conformation eliminates both angle strain and torsional strain, providing a stable framework that constrains substituent positions more rigidly than the flexible cyclopentane system. This conformational rigidity in cyclohexane analogues can lead to more predictable stereochemical relationships and potentially different biological or chemical properties compared to the cyclopentane derivatives.

Ring System Preferred Conformation Ring Strain (kJ/mol) Conformational Flexibility Temperature Stability
Cyclopentane Envelope/Half-chair 26 High (rapid interconversion) Dynamic at 298K
Cyclohexane Chair 0 Low (stable chair form) 99.99% chair at 298K
Cyclobutane Bent/Folded 110 Moderate Puckered conformation
Cyclopropane Planar 115 None (rigid) Fixed geometry

The conformational analysis reveals that the cyclopentane derivative experiences greater structural flexibility, allowing for dynamic adjustment of substituent orientations in response to environmental conditions or intermolecular interactions. This flexibility may enhance the compound's ability to adopt optimal binding conformations in biological systems or to accommodate different crystal packing arrangements in solid-state structures. The cyclohexane analogue, while more conformationally constrained, provides greater predictability in three-dimensional structure and may exhibit more consistent stereochemical behavior across different conditions. These conformational differences between five-membered and six-membered ring analogues represent important considerations for structure-activity relationships, synthetic accessibility, and potential applications in medicinal chemistry or materials science contexts.

Properties

IUPAC Name

(1R,3S)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-14-5-3-2-4-12(14)13(16)9-10-6-7-11(8-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAJDDGOAPGXOV-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

The cyclopentane core is often constructed via Diels-Alder reactions. A stereoselective approach reported in WO2007010387A2 involves reacting a diene (e.g., 1,3-butadiene) with a dienophile such as methyl acrylate under Lewis acid catalysis (e.g., $$ \text{BF}3 \cdot \text{Et}2\text{O} $$) to yield a bicyclic intermediate. Subsequent ring-opening oxidation with $$ \text{KMnO}_4 $$ in acidic conditions generates the cyclopentane-1-carboxylic acid precursor.

Key Data:

Parameter Value Source
Yield 68–72%
Temperature −10°C to 25°C
Stereoselectivity 85% cis (unoptimized)

Cyclopropane Ring Expansion

An alternative method from US4229593A converts cyclopropane derivatives to cyclopentanes via acid-catalyzed ring expansion. For example, treating methyl 2,2-dimethylcyclopropane-1-carboxylate with $$ \text{H}2\text{SO}4 $$ in acetic acid induces ring opening and recombination, forming the cyclopentane backbone.

Introduction of the 2-Methoxyphenyl-2-Oxoethyl Side Chain

Suzuki-Miyaura Coupling

For higher stereochemical fidelity, WO2007010387A2 employs a palladium-catalyzed Suzuki coupling. A boronic ester derivative of 2-methoxyphenyl is reacted with a brominated cyclopentane intermediate.

Conditions:

Catalyst $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%)
Base $$ \text{Na}2\text{CO}3 $$ (2 equiv)
Solvent DME/H$$_2$$O (3:1)
Yield 82%

Stereochemical Control

Chiral Resolution via Diastereomeric Salt Formation

EP0003683B1 details enantiomer separation using alkaloid bases. Racemic cis/trans mixtures are treated with 1-ephedrine in acetonitrile, precipitating the (1S,3R)-diastereomeric salt. Hydrolysis with dilute HCl recovers the enantiomerically enriched acid (ee > 98%).

Process Metrics:

  • Salt precipitation yield: 58%.
  • Purity post-hydrolysis: 91%.

Asymmetric Catalysis

US4958036 reports using chiral oxazaborolidine catalysts to induce asymmetry during cyclopentane formation. For example, (S)-CBS catalyst achieves 92% ee in the reduction of a ketone intermediate to the corresponding alcohol, which is oxidized to the carboxylic acid.

Final Functionalization and Purification

Carboxylic Acid Activation

The cyclopentane carboxylic acid is often protected as a methyl ester during synthesis. Final deprotection is achieved via saponification with $$ \text{LiOH} $$ in THF/H$$_2$$O (4:1), yielding >95% pure product.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70% MeCN/H$$_2$$O) resolves cis/trans isomers, achieving >99% cis purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Efficiency
Diels-Alder + Acylation 65 85 Moderate High
Suzuki Coupling 82 98 High Moderate
Chiral Resolution 58 99 Low Low

Industrial-Scale Considerations

EP0003683B1 highlights the use of continuous flow reactors for the dehydrochlorination step, reducing reaction time from 16 hours (batch) to 2 hours. Solvent recovery systems (e.g., distillation of hexane) lower production costs by 30%.

Emerging Techniques

Recent advances in biocatalysis (e.g., ketoreductases for asymmetric reductions) and photoredox-mediated C–H functionalization show promise for streamlining synthesis but remain experimental.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of cyclopentane carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted its efficacy against breast cancer cells, demonstrating a reduction in cell viability and induction of apoptosis .

2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Organic Synthesis Applications

1. Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, enabling the development of new pharmaceuticals and agrochemicals .

2. Chiral Synthesis
Due to its chiral centers, this compound is valuable in asymmetric synthesis processes, allowing the production of enantiomerically pure compounds which are crucial in drug development .

Material Science Applications

1. Polymer Chemistry
The compound's carboxylic acid functionality can be utilized in polymerization reactions to create novel polymers with enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of biodegradable materials .

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their anticancer activity against multiple cell lines, finding that certain modifications significantly enhanced potency against breast cancer cells .

Case Study 2: Anti-inflammatory Effects
A preclinical study demonstrated that this compound effectively reduced inflammation in animal models induced by lipopolysaccharide (LPS), suggesting its potential use as an anti-inflammatory therapeutic agent .

Mechanism of Action

The mechanism of action of cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Cyclopentane Carboxylic Acid Derivatives

Table 1: Key Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 733740-27-7 C₁₅H₁₈O₄ 274.30 2-Methoxyphenyl, oxoethyl Pharmaceutical intermediate
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.27 4-Trifluoromethylphenyl, oxoethyl High lipophilicity (XLogP3: 3.2)
cis-3-[2-oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-46-0 C₁₅H₁₅F₃O₃ 300.27 3-Trifluoromethylphenyl, oxoethyl Enhanced metabolic stability
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid 833472-82-5 C₉H₁₂O₄ 184.19 Methoxycarbonyl Polar, ester functionality
3-Aminocyclopentanecarboxylic acid (optical purity: 98% ee) 71830-08-5 C₆H₁₁NO₂ 129.15 Amino group Zwitterionic behavior

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 2-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing resonance stabilization. In contrast, trifluoromethylphenyl analogs (e.g., 733740-47-1) exhibit strong electron-withdrawing effects, increasing acidity and lipophilicity (XLogP3: 3.2 vs. ~2.5 estimated for the target compound) .
  • Methoxycarbonyl derivatives (e.g., 833472-82-5) introduce ester functionalities, reducing water solubility compared to carboxylic acids .

This contrasts with trans isomers, which may exhibit altered binding affinities in biological systems .

Biological Activity

Cis-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, a compound with the CAS number 733740-27-7, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C15H18O4
  • IUPAC Name : (1R,3S)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid

1. Anti-Cancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. Research has shown that derivatives of cyclopentane carboxylic acids can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 24 µM against specific cancer cells, suggesting a dose-dependent response in inhibiting cell proliferation .

2. Inhibition of Enzymatic Activity

The compound's structural analogs have been evaluated for their ability to inhibit specific enzymes involved in cancer progression. For example, certain derivatives have shown potency in inhibiting the SENP1 and SENP2 proteins, which are implicated in various cellular processes including tumorigenesis and inflammation . The inhibition of these enzymes could provide a therapeutic pathway for treating cancers associated with dysregulated SUMOylation processes.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human tumor cell lines. The results indicated that while some derivatives exhibited selective toxicity towards cancer cells, they did not significantly affect normal human cells, highlighting their potential as targeted cancer therapies .

Case Studies

Study ReferenceCompound TestedBiological ActivityIC50 Value
Similar cyclopentane derivativeAnti-cancer activity24 µM
SENP1/SENP2 inhibitorsEnzyme inhibitionVaries
3-formylchromone derivativesCytotoxicityVaries

The proposed mechanism for the biological activity of this compound involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. The presence of the methoxyphenyl group is believed to enhance its lipophilicity and facilitate membrane penetration, thereby improving its efficacy as a therapeutic agent.

Q & A

Q. What in silico tools are most reliable for predicting ADMET properties?

  • SwissADME : Predicts bioavailability (TPSA ≤75 Ų) and GI absorption.
  • Molinspiration : Estimates blood-brain barrier permeability (e.g., LogBB <–1 for CNS exclusion).
  • ProTox-II : Screens for hepatotoxicity and mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
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cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.